molecular formula C24H16O2 B1617067 1,5-Dibenzoylnaphthalene CAS No. 83-80-7

1,5-Dibenzoylnaphthalene

Cat. No.: B1617067
CAS No.: 83-80-7
M. Wt: 336.4 g/mol
InChI Key: OOSBCICQIJKSIO-UHFFFAOYSA-N
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Description

1,5-Dibenzoylnaphthalene (1,5-DBN) is a reactive anion radical that can be used to synthesize flavonoids . It can be used in the preparation of dyestuffs and reacts quickly with aldehydes in Friedel-Crafts reactions . 1,5-DBN is also antibacterial and has been shown to inhibit the growth of Staphylococcus aureus and Clostridium perfringens .


Molecular Structure Analysis

The molecular formula of this compound is C24H16O2 . The molecular weight is 336.38 g/mol . The IUPAC name is Methanone, 1,5-naphthalenediylbis[phenyl- .


Chemical Reactions Analysis

This compound is a reactive anion radical that can be used to synthesize flavonoids . It can be used in the preparation of dyestuffs and reacts quickly with aldehydes in Friedel-Crafts reactions .

Scientific Research Applications

Synthesis of High Molecular Weight Polymers

1,5-Dibenzoylnaphthalene has been utilized in the synthesis of high molecular weight, soluble poly(arylene ether)s. These polymers exhibit high glass transition temperatures ranging from 199 to 259°C and demonstrate significant thermal stability, with a 5% weight loss in thermogravimetric analysis at temperatures above 500°C in nitrogen and 480°C in air (Yoshida & Hay, 1997).

Optical Detection Magnetic Resonance (ODMR)

The compound has been applied in a new technique for discriminating between homogeneously and inhomogeneously broadened ODMR lines. This method has been tested on single crystals of this compound, identifying considerable homogeneous broadening (Velden & Veeman, 1979).

Conformational Studies in Organic Chemistry

In the field of organic chemistry, this compound has been a subject of conformational studies. These studies have provided insights into the structure and stereomutation of conformational enantiomers of related compounds, enriching the understanding of molecular dynamics and stereochemistry (Casarini et al., 1994).

Crystallography and Molecular Structures

Research has also focused on the crystal structures of this compound derivatives. These studies reveal the molecular conformations and interactions within the crystalline state, contributing to the knowledge of molecular and crystallography sciences (Cohen et al., 2004).

Synthesis of Hindered Aryl Naphthalene Derivatives

The compound plays a role in the synthesis of various 1-arylnaphthalenes, including highly substituted derivatives. These syntheses contribute to the development of new organic compounds with potential applications in various fields (Hamura et al., 2002).

Supramolecular Assembly

This compound derivatives have been used in supramolecular applications. This includes their role in the assembly of interlocked molecules and anion coordination chemistry, expanding the possibilities in supramolecular chemistry (Serpell et al., 2011).

Safety and Hazards

The safety data sheet for 1,5-Dibenzoylnaphthalene suggests that if inhaled, the victim should be moved into fresh air . If not breathing, give artificial respiration . If it comes into contact with skin, wash off immediately with plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting .

Properties

IUPAC Name

(5-benzoylnaphthalen-1-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16O2/c25-23(17-9-3-1-4-10-17)21-15-7-14-20-19(21)13-8-16-22(20)24(26)18-11-5-2-6-12-18/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOSBCICQIJKSIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC3=C2C=CC=C3C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1058898
Record name Methanone, 1,5-naphthalenediylbis[phenyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83-80-7
Record name 1,1′-(1,5-Naphthalenediyl)bis[1-phenylmethanone]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83-80-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Dibenzoylnaphthalene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanone, 1,1'-(1,5-naphthalenediyl)bis[1-phenyl-
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Record name Methanone, 1,5-naphthalenediylbis[phenyl-
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Record name 1,5-dibenzoylnaphthalene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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